5-Methoxyindan-1-one

Catalog No.
S1533141
CAS No.
5111-70-6
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxyindan-1-one

CAS Number

5111-70-6

Product Name

5-Methoxyindan-1-one

IUPAC Name

5-methoxy-2,3-dihydroinden-1-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3

InChI Key

QOPRWBRNMPANKN-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Methoxy-a-hydrindone

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC2

The exact mass of the compound 5-Methoxy-1-indanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82964. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methoxyindan-1-one (CAS: 5111-70-6) is a methoxy-substituted bicyclic ketone widely procured as an advanced building block for active pharmaceutical ingredients (APIs) and complex polycyclic frameworks. Presenting as a stable crystalline solid with a melting point of 107-111 °C, it offers distinct handling advantages over lower-melting unsubstituted indanones. The electron-donating methoxy group at the 5-position fundamentally alters the electronic distribution of the indanone core, dictating strict regioselectivity in electrophilic aromatic substitutions and providing essential steric and electronic interactions for downstream receptor binding in neuroactive compounds [1].

Substituting 5-methoxyindan-1-one with the unsubstituted baseline 1-indanone drastically alters downstream pharmacological profiles, as it lacks the critical electron-donating oxygen required for specific receptor binding in central nervous system targets [1]. Attempting to use the regioisomer 6-methoxyindan-1-one shifts the electronic distribution on the aromatic ring, which ruins the regioselectivity of electrophilic substitutions during scale-up and alters the spatial geometry of the resulting APIs, negating target affinity [1]. Furthermore, utilizing the more common 5,6-dimethoxy-1-indanone (the standard donepezil precursor) over-functionalizes the indanone core, introducing unwanted steric bulk that hinders the fine-tuned selectivity required for specialized monoamine transporter or dual-action enzyme inhibitors.

Stereoselective Aldol Condensation for API Scale-Up

In the synthesis of 2-benzylideneindan-1-one-based neuroactive ligands, the aldol condensation of 5-methoxyindan-1-one with substituted benzaldehydes under standard alkaline conditions exclusively yields the E-diastereoisomer. This strict stereocontrol contrasts with less substituted or alternative indanones that frequently yield E/Z mixtures, significantly streamlining downstream purification [1].

Evidence DimensionDiastereomeric purity of condensation products
Target Compound Data100% E-isomer selectivity during base-catalyzed aldol condensation
Comparator Or BaselineUnsubstituted 1-indanone (prone to mixed E/Z isomer formation)
Quantified DifferenceComplete stereocontrol vs. partial/mixed stereoselectivity
ConditionsAldol condensation with substituted benzaldehydes in KOH/Methanol

Eliminates the need for costly and yield-reducing chromatographic separation of diastereomers during the scale-up of pharmaceutical intermediates.

Regioselective Photochemical Bromination

The 5-methoxy group acts as a powerful directing moiety during electrophilic halogenation. Photochemical bromination of 5-methoxyindan-1-one with N-bromosuccinimide (NBS) specifically yields 3-bromo-6-methoxyindene (following rearrangement), providing a highly directed synthetic route to complex benzo[c]fluorenone derivatives. Unsubstituted 1-indanone lacks this directing effect, resulting in varied and less predictable bromination patterns [1].

Evidence DimensionHalogenation pathway specificity
Target Compound DataYields specific 3-bromo-6-methoxyindene intermediate
Comparator Or Baseline1-Indanone (yields unselective bromination mixtures)
Quantified DifferenceDirected single-pathway regioselectivity vs. unselective multi-pathway halogenation
ConditionsPhotochemical bromination with N-bromosuccinimide (NBS)

Enables the precise, high-yield construction of complex polycyclic scaffolds without generating intractable mixtures of regioisomers.

Monoamine Transporter Affinity Modulation

In the development of indatraline derivatives, positioning the methoxy group specifically at the 5-position of the indanone precursor drastically alters the binding affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The 5-methoxy architecture is critical for tuning this selectivity profile, whereas the 6-methoxy isomer or unsubstituted baseline fails to achieve the same transporter binding ratios[1].

Evidence DimensionReceptor binding profile in target APIs
Target Compound DataDistinct, tuned DAT/SERT/NET binding ratio
Comparator Or Baseline6-Methoxy analogs and unsubstituted indatraline (suboptimal or nonselective target affinity)
Quantified DifferenceSignificant shift in monoamine transporter selectivity profile
ConditionsIn vitro radioligand binding assays for monoamine transporters

Procurement of the exact 5-methoxy regioisomer is mandatory for pharmaceutical developers aiming to hit precise monoamine transporter selectivity profiles.

Thermal Stability and Handling Profile

5-Methoxyindan-1-one exhibits a melting point of 107-111 °C, presenting as a stable, free-flowing crystalline powder at room temperature. In contrast, the unsubstituted baseline 1-indanone has a significantly lower melting point of approximately 40-42 °C, making it highly susceptible to melting, clumping, or degradation during warm storage and high-shear processing .

Evidence DimensionSolid-state thermal stability
Target Compound DataMelting point 107-111 °C
Comparator Or Baseline1-Indanone (Melting point ~40-42 °C)
Quantified Difference+67 °C increase in melting point
ConditionsStandard atmospheric pressure

Ensures reliable flowability, accurate dosing, and physical stability in automated solid-handling equipment during industrial scale-up.

Synthesis of Dual AChE/MAO-B Inhibitors

5-Methoxyindan-1-one is the required precursor for building the indanone core of specific donepezil-like multitarget-directed ligands. Its single methoxy group optimizes MAO-B selectivity over standard 5,6-dimethoxy precursors, making it the right choice for advanced Alzheimer's and Parkinson's disease drug development [1].

Development of Monoamine Reuptake Inhibitors

In the synthesis of indatraline analogs, this specific isomer is non-interchangeable. The 5-methoxy substitution is essential for tuning the binding affinities across DAT, SERT, and NET transporters, a critical requirement for targeted CNS drug discovery [2].

Precursor for Complex Benzo[c]fluorenones

The distinct regioselectivity of 5-methoxyindan-1-one under photochemical bromination conditions provides a clean, directed route to advanced polycyclic aromatic frameworks, which is highly valuable in materials science and specialized organic scale-up [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 Da

Monoisotopic Mass

162.068079557 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5111-70-6

Wikipedia

5-Methoxy-1-indanone

Dates

Last modified: 08-15-2023

Explore Compound Types